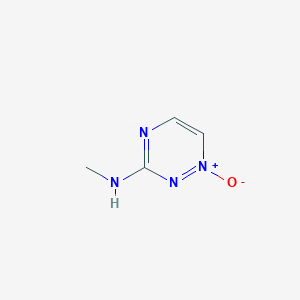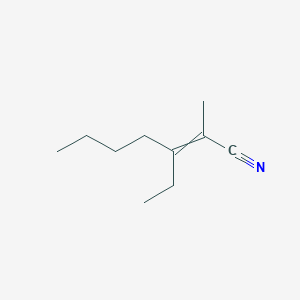![molecular formula C14H13N3S2 B14488732 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- CAS No. 65512-80-3](/img/structure/B14488732.png)
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is a heterocyclic compound that contains both benzothiazole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- typically involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated benzothiazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-.
4-Methyl-2-pyridinecarboxaldehyde: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65512-80-3 |
|---|---|
Formule moléculaire |
C14H13N3S2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3-[[(4-methylpyridin-2-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H13N3S2/c1-10-6-7-15-13(8-10)16-9-17-11-4-2-3-5-12(11)19-14(17)18/h2-8H,9H2,1H3,(H,15,16) |
Clé InChI |
QGVFWUSIKCOHNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NCN2C3=CC=CC=C3SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)




![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)


